4'-Formyl[1,1'-biphenyl]-4-sulfonic acid
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Overview
Description
4’-Formyl[1,1’-biphenyl]-4-sulfonic acid is an organic compound characterized by the presence of a formyl group and a sulfonic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Formyl[1,1’-biphenyl]-4-sulfonic acid typically involves the formylation of biphenyl compounds followed by sulfonation. One common method involves the use of 4-bromobenzaldehyde as a starting material. The formylation can be achieved through a Grignard reaction, where the bromobenzaldehyde is reacted with magnesium to form a Grignard reagent, which is then treated with a formylating agent such as tri-n-butyl borate .
Industrial Production Methods
Industrial production of 4’-Formyl[1,1’-biphenyl]-4-sulfonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’-Formyl[1,1’-biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: 4’-Carboxy[1,1’-biphenyl]-4-sulfonic acid.
Reduction: 4’-Hydroxymethyl[1,1’-biphenyl]-4-sulfonic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Formyl[1,1’-biphenyl]-4-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Formyl[1,1’-biphenyl]-4-sulfonic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4’-Formyl[1,1’-biphenyl]-4-sulfonic acid is unique due to the presence of both a formyl group and a sulfonic acid group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
765217-66-1 |
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Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
4-(4-formylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H10O4S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-9H,(H,15,16,17) |
InChI Key |
POFNZJXEGAXYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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